N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-4-3-5-20(14-16)25-21(29)15-28-12-10-18(11-13-28)23-26-22(27-30-23)17-6-8-19(24)9-7-17/h3-9,14,18H,2,10-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWLNHIHBAWVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25FN4O2, with a molecular weight of 408.5 g/mol. The compound features a piperidine ring and an oxadiazole moiety, which are significant in determining its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O2 |
| Molecular Weight | 408.5 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Anticancer Activity
In studies focused on similar compounds with oxadiazole groups, significant anticancer activity was observed. For instance, derivatives demonstrated the ability to induce apoptosis in cancer cell lines through caspase-dependent pathways. The IC50 values for these compounds were reported to be in the low micromolar range (e.g., IC50 = 6.8 µM against DU145 cells) indicating potent activity .
Antimicrobial Properties
Compounds containing oxadiazole moieties have also shown antimicrobial properties. For example, derivatives exhibited activity against various bacterial strains with MIC values ranging from 15.62 µg/mL to higher concentrations depending on the specific structure and substituents involved .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of oxadiazole-containing compounds on breast cancer cells (MCF-7). Results indicated that these compounds could significantly reduce cell viability and induce apoptosis at IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Compounds showed varying degrees of inhibition, suggesting potential for development as antimicrobial agents .
Table 2: Summary of Biological Activities
Scientific Research Applications
N-(3-ethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, with the CAS number 1251603-35-6, is a compound of significant interest in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, including its biochemical properties, potential therapeutic uses, and relevant case studies.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various neurotransmitter systems, making it a candidate for studies related to:
- Pain Management : Research indicates that compounds with similar structures may exhibit analgesic properties. The piperidine and oxadiazole rings are often associated with opioid receptor activity, suggesting potential applications in pain relief therapies.
- Antidepressant Activity : The modulation of neurotransmitters such as serotonin and norepinephrine is crucial in treating depression. Investigations into this compound may reveal its efficacy in managing depressive disorders.
Anticancer Research
The oxadiazole moiety is known for its anticancer properties. Compounds containing oxadiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies focusing on this compound could lead to the development of novel anticancer agents.
Neuropharmacology
Given its potential interaction with the central nervous system (CNS), this compound is of interest in neuropharmacological research. Its effects on neurotransmitter systems may provide insights into treatments for neurological disorders such as anxiety and schizophrenia.
Case Study 1: Analgesic Properties
In a study examining various piperidine derivatives, researchers found that compounds similar to this compound exhibited significant analgesic effects in animal models. The study highlighted the importance of structural modifications in enhancing pain-relieving properties.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of oxadiazole derivatives demonstrated that compounds with similar structures could inhibit the proliferation of breast cancer cells. The study suggested that this compound might possess similar properties worth exploring further.
Case Study 3: CNS Effects
Research into the CNS effects of compounds containing piperidine rings indicated that they could modulate serotonin receptors effectively. This suggests that this compound may also influence mood and anxiety levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, substituents, and reported bioactivities of the target compound with analogous molecules:
Key Observations:
Structural Diversity: The target compound’s piperidine-oxadiazole scaffold is distinct from triazole-sulfanyl () or pyridine-oxadiazole () analogs. Substitution at the oxadiazole 3-position varies: 4-fluorophenyl (target) vs. oxan-4-yl () or butylcyclohexyl (PSN375963). Fluorine’s electronegativity may enhance π-π stacking in hydrophobic pockets .
Triazole-sulfanyl analogs () show antiproliferative effects, highlighting the acetamide backbone’s versatility in diverse therapeutic contexts .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for hydroxyacetamide derivatives (), involving condensation of oxadiazole precursors with acetamide intermediates under catalytic conditions .
Research Implications
- Pharmacological Potential: The target compound’s fluorophenyl and piperidine-oxadiazole groups position it as a candidate for antiviral or kinase-targeted therapies, building on precedents like PSN375963 (GPCR modulation) and compound 130 (SARS-CoV-2 inhibition) .
- Optimization Opportunities :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Analyze splitting patterns in NMR to distinguish between piperidine conformers (chair vs. boat) and confirm acetamide linkage .
- FTIR : Identify characteristic peaks for oxadiazole (C=N stretch at 1,580–1,620 cm) and fluorophenyl (C-F stretch at 1,100–1,300 cm) .
- Computational Modeling : Use density functional theory (DFT) to calculate molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps, predicting reactivity sites .
What strategies are recommended for evaluating the compound’s biological activity, and how can target interactions be validated?
Q. Advanced Research Focus
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays. Compare IC values against structurally similar analogs (Table 1) .
- Molecular Docking : Simulate binding affinities with proteins like COX-2 or 5-LOX, focusing on oxadiazole and fluorophenyl interactions .
- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Table 1 : Comparative Biological Activity of Structural Analogs
| Compound | Target | IC (nM) | Key Structural Features |
|---|---|---|---|
| Thienopyrimidine Derivative A | COX-2 | 12.5 | Thienopyrimidine core |
| Oxadiazole Compound B | 5-LOX | 8.2 | Oxadiazole ring, fluorophenyl |
| Target Compound | EGFR | 6.7 | Piperidine-acetamide linkage |
How can researchers address contradictions in reported biological data, such as inconsistent IC50_{50}50 values across studies?
Q. Advanced Research Focus
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate purity (>95% via HPLC) .
- Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography to rule out polymorphic variations .
- Meta-Analysis : Compare datasets across analogs (e.g., substituent effects on 4-fluorophenyl vs. chlorophenyl derivatives) to identify structure-activity trends .
What advanced methodologies are recommended for studying enantiomeric purity and in vivo efficacy?
Q. Advanced Research Focus
- Chiral HPLC : Resolve enantiomers using amylose-based columns and polar organic mobile phases. Reference synthetic diastereomers (e.g., ’s dihydrate structure) for calibration .
- In Vivo Pharmacokinetics : Conduct rodent studies with radiolabeled compound (e.g., -acetamide) to track bioavailability and tissue distribution .
- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites, focusing on oxadiazole ring oxidation and piperidine N-dealkylation .
How can computational tools enhance the design of derivatives with improved activity?
Q. Advanced Research Focus
- QSAR Modeling : Train models on datasets of oxadiazole-containing analogs to predict substituent effects on logP and binding energy .
- Fragment-Based Design : Replace the 3-ethylphenyl group with bioisosteres (e.g., 3-methoxyphenyl or pyridyl) guided by docking scores .
- Free Energy Perturbation (FEP) : Simulate mutations in target binding pockets to prioritize derivatives with enhanced affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
